

# Amygdalin: A Scientific Exploration of its Discovery, Pharmacology, and Controversial History

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Amygdalin is a cyanogenic glycoside found in the seeds of various plants, most notably in bitter almonds (Prunus dulcis), from which it was first isolated.[1][2] For decades, amygdalin and its semi-synthetic derivative, Laetrile, have been subjects of intense debate and investigation within the scientific community, particularly concerning their purported anti-cancer properties.[1][2] Often misleadingly referred to as "vitamin B17," neither amygdalin nor Laetrile is a vitamin.[1] This guide provides a comprehensive technical overview of the discovery of amygdalin, its historical context in pharmacology, the experimental methodologies used in its study, and the scientific evidence regarding its mechanism of action and clinical efficacy.

### **Discovery and Historical Context**

The journey of **amygdalin** from a natural plant compound to a controversial alternative cancer treatment is a notable chapter in the history of pharmacology.

- 1830: **Amygdalin** was first isolated from the seeds of bitter almonds by French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard.[1][3]
- 1837: Two French chemists, Robiquet and Boutron-Charlard, are credited with the discovery of **amygdalin**, which they initially named "emulsin".[4]



- Early Research: Subsequent research by Justus von Liebig and Friedrich Woehler identified the hydrolysis products of **amygdalin** as sugar, benzaldehyde, and hydrogen cyanide.[1]
- 1845: The first recorded use of amygdalin as a cancer treatment occurred in Russia.[1][2][5]
- 1920s: **Amygdalin** began to be used in the United States for cancer treatment, but its toxicity led to its abandonment.[1][2][4]
- 1950s: Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., promoted a semi-synthetic, injectable form of **amygdalin** which they patented as Laetrile.[2][6] They controversially termed it "vitamin B-17," claiming that cancer was a vitamin deficiency disease.[1]
- 1970s: Laetrile's popularity as an alternative cancer treatment surged in the United States,
   with an estimated 70,000 American cancer patients using it by 1978.[4][6]
- 1980: In response to public interest, 23 U.S. states legalized the use of Laetrile for terminally ill cancer patients.[4]
- 1982: A major clinical trial conducted by the Mayo Clinic under the sponsorship of the
   National Cancer Institute (NCI) found no evidence of amygdalin's efficacy against cancer.[1]
- Present Day: The U.S. Food and Drug Administration (FDA) has not approved amygdalin or
  Laetrile for the treatment of cancer, and their use remains controversial.[1][7] However,
  research into the potential biological activities of amygdalin continues.

#### **Chemical and Pharmacological Properties**

**Amygdalin** is chemically known as D-mandelonitrile-β-D-gentiobioside, with the chemical formula C20H27NO11.[1] Its purported therapeutic and toxic effects are intrinsically linked to its metabolism.

#### **Mechanism of Action and Metabolism**

The central hypothesis for **amygdalin**'s anti-cancer activity revolves around the enzymatic release of hydrogen cyanide (HCN), a potent cytotoxin.[7] The proposed mechanism is as follows:



- Enzymatic Hydrolysis: **Amygdalin** is hydrolyzed by the enzyme β-glucosidase, which is present in higher concentrations in some cancer cells compared to normal cells, into prunasin and mandelonitrile.[6][7]
- Cyanide Release: Mandelonitrile is further broken down into benzaldehyde and hydrogen cyanide.[7]
- Selective Toxicity Theory: Proponents of Laetrile have claimed that this cyanide release is selectively toxic to cancer cells.[7][8] They also posited that normal cells are protected by the enzyme rhodanese, which converts cyanide into the non-toxic thiocyanate.[7] However, this theory has not been substantiated in human studies.[7]

Recent in vitro studies have explored other potential mechanisms, including the induction of apoptosis (programmed cell death) through the regulation of Bcl-2 family proteins and caspase-3 activation, as well as the inhibition of cell cycle progression.[3][7][9]

#### **Pharmacokinetics and Toxicity**

Oral ingestion of **amygdalin** can lead to its hydrolysis by gut microflora, resulting in the release of cyanide and potentially causing severe toxicity.[2] The symptoms of cyanide poisoning include nausea, vomiting, headache, dizziness, liver damage, and in severe cases, coma and death.[1]

## **Quantitative Data from Clinical Trials**

Despite numerous anecdotal claims, controlled clinical trials have failed to demonstrate the efficacy of **amygdalin** in treating cancer. The available quantitative data is summarized below.



| Clinical Trial /<br>Study           | Year Published | Number of<br>Patients | Key Findings                                                                                                                                                                              | Reference |
|-------------------------------------|----------------|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Uncontrolled<br>Case Series         | 1962           | 10                    | Primarily pain relief reported; some decrease in adenopathy and tumor size noted.                                                                                                         | [5]       |
| Phase I Clinical<br>Trial           | 1981           | 6                     | No evidence of toxic reactions with intravenous and oral administration for 21 days.                                                                                                      | [10]      |
| Mayo Clinic / NCI<br>Phase II Trial | 1982           | 175                   | No substantive benefit in terms of cure, improvement, or stabilization of cancer. Tumor size increased in all but one patient. Several patients experienced symptoms of cyanide toxicity. | [1][10]   |

# Experimental Protocols Isolation and Characterization of Amygdalin

A common method for the extraction and purification of **amygdalin** from plant sources, such as apricot kernels, involves the following steps:



- Extraction: Ground apricot kernels are extracted with a solvent like ethanol, often using sonication to improve efficiency.[11]
- Precipitation: The extract is concentrated, and a non-polar solvent such as diethyl ether is added to precipitate the amygdalin.[11][12]
- Purification: The crude amygdalin can be further purified by recrystallization.[11]
- Analysis and Characterization:
  - High-Performance Liquid Chromatography (HPLC): Used to separate and quantify
     amygdalin. A common method employs a C18 column with a mobile phase of acetonitrile
     and water, with detection at 214 nm.[11][12][13]
  - Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic
     Resonance (NMR) spectroscopy are used to confirm the chemical structure of the isolated
     amygdalin.[11]

#### Clinical Trial Protocol (Mayo Clinic/NCI, 1982)

While the full detailed protocol is extensive, the key elements of the 1982 Mayo Clinic trial included:

- Patient Population: 178 patients with various types of cancer for whom no other effective treatment was known.[10]
- Treatment Regimen:
  - Intravenous amygdalin for 21 days.
  - Followed by oral amygdalin maintenance therapy.
  - Patients also received a "metabolic therapy" program which included a specific diet, enzymes, and vitamins.[10]
- Endpoints: The primary endpoints were tumor response (reduction in size), improvement in symptoms, and patient survival.



• Toxicity Monitoring: Patients were monitored for adverse effects, particularly symptoms of cyanide toxicity.

#### **Visualizations**



Click to download full resolution via product page

Caption: Metabolic pathway of amygdalin.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Amygdalin Wikipedia [en.wikipedia.org]
- 2. Amygdalin: History, Pharmacokinetics and Toxicity\_Chemicalbook [chemicalbook.com]
- 3. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laetrile/Amygdalin (PDQ®) PDQ Cancer Information Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. brmi.online [brmi.online]
- 7. mskcc.org [mskcc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journalissues.org [journalissues.org]
- 12. Optimization of technological procedure for amygdalin isolation from plum seeds (Pruni domesticae semen) PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Amygdalin: A Scientific Exploration of its Discovery, Pharmacology, and Controversial History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666031#amygdalin-discovery-and-historical-context-in-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com